(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid (3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2227706-00-3
VCID: VC5149441
InChI: InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25)/t18-,19-,20-/m0/s1
SMILES: C1COC2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C22H21NO5
Molecular Weight: 379.412

(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

CAS No.: 2227706-00-3

Cat. No.: VC5149441

Molecular Formula: C22H21NO5

Molecular Weight: 379.412

* For research use only. Not for human or veterinary use.

(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid - 2227706-00-3

Specification

CAS No. 2227706-00-3
Molecular Formula C22H21NO5
Molecular Weight 379.412
IUPAC Name (3aS,5S,6aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25)/t18-,19-,20-/m0/s1
Standard InChI Key USVJPYZNQMRIQS-UFYCRDLUSA-N
SMILES C1COC2C1N(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound with a specific stereochemistry and a unique structural arrangement. This compound is characterized by its molecular formula, C22H21NO5, and a molecular weight of 379.4 g/mol . It is a derivative of the fluorene group, which is often used in organic synthesis for protection and modification of functional groups.

Chemical Identifiers

  • CAS Number: 2227706-00-3 .

  • PubChem CID: 137964193 .

  • InChI: InChI=1S/C22H21NO5/c24-21(25)19-11-20-18(9-10-27-20)23(19)22(26)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,25)/t18-,19-,20-/m0/s1 .

Synthesis

The synthesis of this compound typically involves the protection of a carboxylic acid group using the 9H-fluoren-9-ylmethoxy carbonyl (Fmoc) group. This is a common strategy in peptide synthesis and other organic syntheses where temporary protection of functional groups is necessary.

Applications

Given its complex structure and the presence of the Fmoc group, this compound is likely used in advanced organic synthesis, particularly in the context of peptide chemistry or the synthesis of complex heterocyclic compounds. The Fmoc group is easily removable under basic conditions, making it a versatile tool for sequential synthesis strategies.

Medicinal Chemistry

The unique structure of this compound suggests potential biological activity, although specific studies on its pharmacological effects are not widely reported. Compounds with similar fused ring systems have been explored for their therapeutic potential, including antimicrobial, anticancer, and neurological activities.

Research Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, potentially leading to new therapeutic agents. Additionally, its use as a building block in organic synthesis could be further developed.

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